molecular formula C11H18O4 B1429557 cis-3-tert-Butoxycarbonylmethyl-cyclobutanecarboxylic acid CAS No. 847416-52-8

cis-3-tert-Butoxycarbonylmethyl-cyclobutanecarboxylic acid

Cat. No.: B1429557
CAS No.: 847416-52-8
M. Wt: 214.26 g/mol
InChI Key: ZNUHNXJFVFZURM-UHFFFAOYSA-N
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Description

cis-3-tert-Butoxycarbonylmethyl-cyclobutanecarboxylic acid is a chemical compound with the molecular formula C11H18O4 It is a derivative of cyclobutanecarboxylic acid, featuring a tert-butoxycarbonylmethyl group at the 3-position of the cyclobutane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-3-tert-Butoxycarbonylmethyl-cyclobutanecarboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with cyclobutanecarboxylic acid.

    Protection of Carboxyl Group: The carboxyl group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

    Alkylation: The protected cyclobutanecarboxylic acid is then subjected to alkylation with a suitable alkylating agent, such as methyl iodide, under basic conditions.

    Deprotection: The final step involves the removal of the protecting group to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

cis-3-tert-Butoxycarbonylmethyl-cyclobutanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the tert-butoxycarbonylmethyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or alkanes.

    Substitution: Various alkylated derivatives.

Scientific Research Applications

cis-3-tert-Butoxycarbonylmethyl-cyclobutanecarboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential role in biological systems and as a precursor for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cis-3-tert-Butoxycarbonylmethyl-cyclobutanecarboxylic acid involves its interaction with molecular targets and pathways. The compound may act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • cis-3-tert-Butoxycarbonylmethyl-cyclopentanecarboxylic acid
  • cis-3-tert-Butoxycarbonylmethyl-cyclohexanecarboxylic acid
  • cis-3-tert-Butoxycarbonylmethyl-cycloheptanecarboxylic acid

Uniqueness

cis-3-tert-Butoxycarbonylmethyl-cyclobutanecarboxylic acid is unique due to its cyclobutane ring structure, which imparts distinct steric and electronic properties. This uniqueness makes it valuable in the synthesis of specific compounds and in applications where the cyclobutane ring is advantageous.

Properties

IUPAC Name

3-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O4/c1-11(2,3)15-9(12)6-7-4-8(5-7)10(13)14/h7-8H,4-6H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNUHNXJFVFZURM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC1CC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847416-52-8
Record name (1s,3s)-3-[2-(tert-butoxy)-2-oxoethyl]cyclobutane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 3-(2-(tert-butoxy)-2-oxoethylidene)cyclobutanecarboxylic acid (3.4 g, 16.02 mmol) and 10% palladium-carbon (100 mg, 0.94 mmol, 50%, wet) in MeOH (30 mL) was stirred at room temperature for 5 hr under hydrogen atmosphere (1 atm). The catalyst was removed by filtration, and the filtrate was concentrated under reduced pressure. The obtained residue was purified by silica gel column chromatography (solvent gradient; 30→100% ethyl acetate/hexane) to give 3-(2-(tert-butoxy)-2-oxoethyl)cyclobutanecarboxylic acid (3.40 g, 15.87 mmol, 99%) as a colorless oil.
Quantity
3.4 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
100 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-3-tert-Butoxycarbonylmethyl-cyclobutanecarboxylic acid
Reactant of Route 2
cis-3-tert-Butoxycarbonylmethyl-cyclobutanecarboxylic acid
Reactant of Route 3
cis-3-tert-Butoxycarbonylmethyl-cyclobutanecarboxylic acid
Reactant of Route 4
cis-3-tert-Butoxycarbonylmethyl-cyclobutanecarboxylic acid
Reactant of Route 5
cis-3-tert-Butoxycarbonylmethyl-cyclobutanecarboxylic acid
Reactant of Route 6
cis-3-tert-Butoxycarbonylmethyl-cyclobutanecarboxylic acid

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